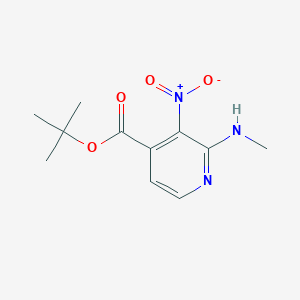

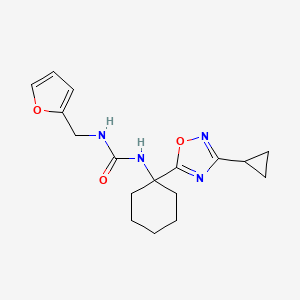

![molecular formula C7H5N3O3 B2611403 3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine CAS No. 930889-25-1](/img/structure/B2611403.png)

3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine” is a chemical compound with the molecular formula C7H5N3O3 . It is a derivative of the heterocyclic system of isoxazolo[5,4-b]pyridine .

Synthesis Analysis

The synthesis of isoxazolo[5,4-b]pyridines has been discussed in various studies . Two main approaches have been identified: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .

Molecular Structure Analysis

The molecular structure of “3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine” consists of a pyridine ring fused with an isoxazole ring. The compound has a molecular weight of 179.13 Da .

Chemical Reactions Analysis

The chemical reactions involving isoxazolo[5,4-b]pyridines have been explored in several studies . For instance, intramolecular nucleophilic substitution of halogen or nitro group in pyridines with an appropriate N–O nucleophile in position 2 is one of the most obvious approaches to isoxazolo[5,4-b]pyridine skeleton .

Scientific Research Applications

Synthesis and Chemical Reactivity

- Synthesis of Heterocyclic Compounds: The synthesis of 6-nitroderivatives of oxazolo[3,2-a]pyridines and their reactions with nucleophiles have been explored, demonstrating the potential of these compounds in creating previously unknown chemical structures (Bush & Babaev, 2003). These reactions expand the toolbox available for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and material science.

- Chemical Transformations and Applications: A study presented a novel synthesis route for oxazolo[5,4-b]pyridines, indicating the versatility of these compounds in organic synthesis (Gelmi et al., 1992). Such research underscores the importance of these compounds in facilitating the development of complex chemical entities.

Biological Activity and Pharmaceutical Applications

- Nonacidic Antiinflammatory Agents: Some derivatives of oxazolo[5,4-b]pyridines have been identified to possess antiinflammatory and analgesic activity, with some showing comparable activity to established drugs like phenylbutazone or indomethacin, but without the gastrointestinal irritation commonly associated with acidic antiinflammatory compounds (Clark et al., 1978). This highlights the therapeutic potential of these compounds in the development of safer antiinflammatory medications.

- Antihypertensive Properties: A novel oxazolo(3,2-a)pyridine derivative, P5, has been synthesized and shown to exhibit long-acting antihypertensive activity, indicating its potential as a prodrug of the 1,4-dihydropyridine type (Martín et al., 2001). The study suggests that P5 effectively inhibits pressor responses to several agonists, related to its potent antihypertensive activity.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been studied as inhibitors of cytochrome p450 cyp17, which is responsible for the biosynthesis of precursors of both androgens and estrogen .

Mode of Action

It is known that similar compounds interact with their targets through intramolecular nucleophilic substitution of halogen or nitro group in pyridines with appropriate n–o nucleophile in position 2 .

Biochemical Pathways

Similar compounds have been known to affect the biosynthesis of precursors of both androgens and estrogen .

Result of Action

Similar compounds have shown a variety of biological activities such as antibacterial, anticancer, and antiproliferative effects .

properties

IUPAC Name |

3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c1-4-6-2-5(10(11)12)3-8-7(6)13-9-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZPWRQGBDXSOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

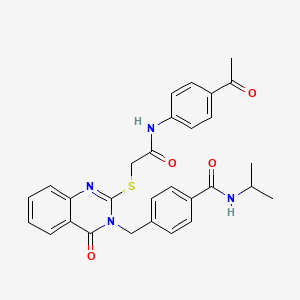

![Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2611323.png)

![1-(2,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2611325.png)

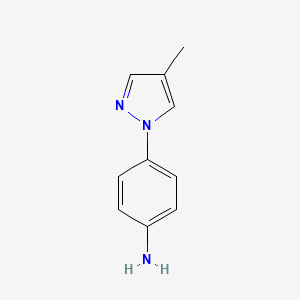

![Methyl 1-[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate](/img/structure/B2611326.png)

![1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2611327.png)

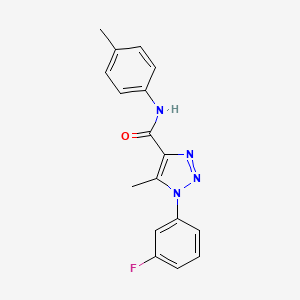

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2611335.png)

![1-{3-[(Thiophen-2-yl)methyl]azetidin-1-yl}prop-2-en-1-one](/img/structure/B2611338.png)

![4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride](/img/structure/B2611339.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2611341.png)